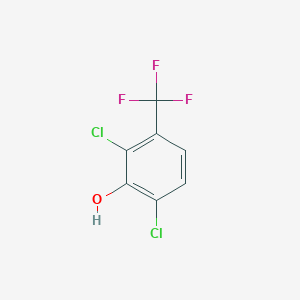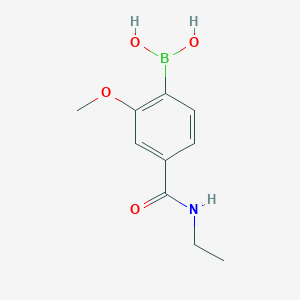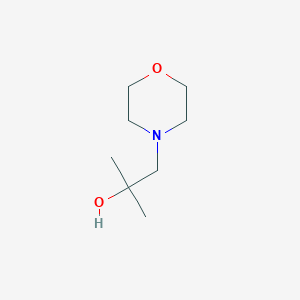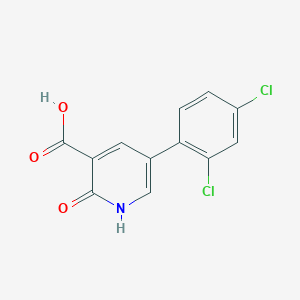
2,6-Dichloro-3-(trifluoromethyl)phenol
Übersicht
Beschreibung
“2,6-Dichloro-3-(trifluoromethyl)phenol” is an organic compound with a chemical formula of C7H3Cl2F3O. It is a derivative of phenol, which is a class of compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with two chlorine atoms and a trifluoromethyl group attached to the benzene ring .
Wissenschaftliche Forschungsanwendungen
Chloroform and Chlorinated Organics Formation
Research has shown that triclosan, a compound structurally related to 2,6-Dichloro-3-(trifluoromethyl)phenol, reacts with free chlorine under water treatment conditions. This reaction produces various chlorophenoxyphenols and chlorophenols, including derivatives of triclosan like 5,6-dichloro-2-(2,4-dichlorophenoy)phenol and 2,4-dichlorophenol, formed through bimolecular electrophilic substitution and ether cleavage. In the presence of excess free chlorine, chloroform formation is observed as well (Rule et al., 2005).
Hydrogen Bonding in Phenols
Studies on compounds like 2,6-bis(trifluoromethyl)phenol have revealed interesting insights into hydrogen bonding. Quantum chemical computations indicate that the global minimum of these compounds is stabilized by hydrogen bonds. This bonding results in changes to the molecular geometry, such as lengthening of the C–F bond involved in the interaction, shortening of the C–O bond, and lengthening of the ring C–C bond between interacting substituents (Kovács & Hargittai, 1998).
X-ray Powder Diffraction in Phenol Derivatives
X-ray powder diffraction techniques have been used to investigate the lattice parameters of various phenol derivatives, including 2,6-dichloro-4-nitrophenol and 2,6-dichloro-phenoloindophenol tetrahydrate. These studies provide valuable data on the crystal structure of these compounds, which can be crucial for understanding their chemical properties and potential applications (Rafalska-Lasocha et al., 2004).
Synthesis and Structural Studies
Research on related compounds such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has led to developments in synthesis methods and structural analysis. These studies include spectroscopic and computational approaches to understand the molecular geometry and properties of these compounds (Hasan & Shalaby, 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with trifluoromethyl groups have been known to interact with various enzymes such as phosphatidylinositol-3-kinases (pi3ks) . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
The trifluoromethyl group in the compound may contribute to its unique interactions with its targets .
Biochemical Pathways
Given the potential interaction with pi3ks , it can be inferred that the compound may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Result of Action
Based on its potential interaction with pi3ks , it can be inferred that the compound may influence cell proliferation, apoptosis, and glucose metabolism .
Eigenschaften
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUXKCICMFVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)







![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

